2-Chloro-5-(methoxymethyl)aniline

Description

Systematic IUPAC Nomenclature and Structural Representation

2-Chloro-5-(methoxymethyl)aniline is systematically named according to IUPAC rules as 2-chloro-5-(methoxymethyl)benzenamine . This nomenclature reflects:

- A benzene ring (benzenamine ) with an amino group (-NH₂) at position 1.

- A chlorine substituent at position 2.

- A methoxymethyl group (-CH₂-O-CH₃) at position 5.

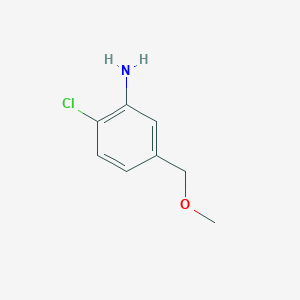

The structural representation (Figure 1) highlights these substituents in their respective positions. The methoxymethyl group consists of a methyl ether (-O-CH₃) bonded to a methylene bridge (-CH₂-), creating a branched alkoxy chain.

Key structural descriptors :

- SMILES :

COCc1ccc(c(c1)N)Cl - InChIKey :

DATXPCZMMHNCRW-UHFFFAOYSA-N - Molecular framework : Substituted aniline derivative with meta- and para-oriented functional groups relative to the amino group.

Alternative Chemical Names and Registry Identifiers

This compound is recognized by multiple synonyms and registry identifiers across chemical databases (Table 1):

The absence of a PubChem CID in provided sources suggests limited public database entries, though commercial vendors like Sigma-Aldrich and Enamine list it under proprietary codes .

Molecular Formula and Structural Isomerism Considerations

The molecular formula C₈H₁₀ClNO corresponds to a molecular weight of 171.63 g/mol . Structural isomerism arises from variations in substituent positions or functional group arrangements (Table 2):

Critical analysis of isomerism :

- Positional Isomers : Differ in chlorine or methoxymethyl group placement (e.g., 2-chloro-5- vs. 3-chloro-2-substituted).

- Functional Group Isomers : Methoxymethyl (-CH₂-O-CH₃) vs. methoxy (-O-CH₃) groups alter steric and electronic properties.

- Conformational Variants : The methoxymethyl group’s rotational freedom creates distinct spatial arrangements, though these do not qualify as formal isomers.

The specificity of the IUPAC name eliminates ambiguity, ensuring precise identification in synthetic or analytical contexts.

Figure 1: Structural Representation of 2-Chloro-5-(methoxymethyl)aniline

NH₂

│

Cl───◯─CH₂─O─CH₃

Annotation: Benzene ring with substituents at positions 2 (Cl) and 5 (methoxymethyl).

Properties

IUPAC Name |

2-chloro-5-(methoxymethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATXPCZMMHNCRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(methoxymethyl)aniline can be achieved through several methods. One common approach involves the reaction of 2-chloroaniline with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group. The reaction typically proceeds as follows:

Starting Material: 2-chloroaniline

Reagents: Formaldehyde, methanol

Conditions: Acidic medium (e.g., hydrochloric acid), reflux

Another method involves the use of 2-chloro-5-nitrobenzyl alcohol, which is reduced to 2-chloro-5-(methoxymethyl)aniline using a suitable reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-(methoxymethyl)aniline may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(methoxymethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

Substitution: Nucleophilic substitution reactions often require the presence of a base (e.g., sodium hydroxide) and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of 2-chloroaniline compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain chloroaniline derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

1.2 Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. A comparative study demonstrated that 2-chloro-5-(methoxymethyl)aniline derivatives could reduce edema in animal models, suggesting their potential use in treating inflammatory diseases .

1.3 Synthesis of Active Pharmaceutical Ingredients (APIs)

2-Chloro-5-(methoxymethyl)aniline serves as an intermediate in the synthesis of several APIs. Its ability to undergo nucleophilic substitution reactions allows for the incorporation of various functional groups, enhancing the pharmacological profile of the resulting compounds .

Agrochemical Applications

2.1 Herbicides and Pesticides

This compound is utilized in the synthesis of herbicides and pesticides due to its effectiveness against specific plant pathogens and pests. Research has highlighted its role as a building block for developing novel agrochemicals that target resistant weed species .

2.2 Plant Growth Regulators

Studies have indicated that certain derivatives of 2-chloro-5-(methoxymethyl)aniline can act as plant growth regulators, promoting growth and increasing yield in various crops. This application is particularly valuable in sustainable agriculture practices .

Material Science Applications

3.1 Dye and Pigment Manufacturing

The compound is employed in the production of dyes and pigments due to its chromophoric properties. It serves as an important precursor for synthesizing colorants that are used in textiles and coatings .

3.2 Polymer Chemistry

In polymer chemistry, 2-chloro-5-(methoxymethyl)aniline can be used to modify polymer properties, enhancing attributes such as thermal stability and mechanical strength. This application is crucial for developing advanced materials with tailored characteristics for specific industrial uses .

Case Studies

Mechanism of Action

The mechanism of action of 2-Chloro-5-(methoxymethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and methoxymethyl groups can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects and Physicochemical Properties

The table below compares key parameters of 2-Chloro-5-(methoxymethyl)aniline with structurally related compounds:

Key Observations:

- Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in 2-Chloro-5-nitroaniline, CF₃ in 2-Chloro-5-(trifluoromethyl)aniline) reduce the nucleophilicity of the aromatic amine, making the compound less reactive in electrophilic substitutions. Electron-donating groups (e.g., OCH₃ in 5-Chloro-2-methoxyaniline, CH₂OCH₃ in the target compound) activate the ring, enhancing reactivity in coupling or alkylation reactions .

- Lipophilicity :

- The methoxymethyl group in 2-Chloro-5-(methoxymethyl)aniline increases lipophilicity compared to methoxy (-OCH₃) but remains less hydrophobic than trifluoromethyl (-CF₃) or ethylsulfonyl (-SO₂C₂H₅) groups .

Biological Activity

2-Chloro-5-(methoxymethyl)aniline is an aromatic amine compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound is a derivative of aniline, which is known for its diverse pharmacological properties. The focus of this article is to explore the biological activity of 2-Chloro-5-(methoxymethyl)aniline, particularly its antimicrobial, anticancer, and other relevant pharmacological effects.

- Molecular Formula : C8H10ClN

- Molecular Weight : 171.63 g/mol

- CAS Number : 1097797-19-7

This compound features a chloro group and a methoxymethyl substituent on the aniline structure, which may influence its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 2-Chloro-5-(methoxymethyl)aniline exhibit significant antimicrobial properties. A study evaluating various chloroacetamide derivatives demonstrated excellent antibacterial and antifungal activity against several strains of bacteria including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .

Antibacterial Efficacy

The following table summarizes the antibacterial activity of synthesized chloroacetamide derivatives, which can be indicative of the activity of 2-Chloro-5-(methoxymethyl)aniline:

| Compound Code | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) |

|---|---|---|---|

| 3a | 7 | 16 | No zone |

| 3b | 26 | 23 | 25 |

| 3c | 30 | 35 | 36 |

| ... | ... | ... | ... |

The diameter of the inhibition zones was measured after incubation, showing that certain derivatives exhibited substantial antibacterial effects .

Structure-Activity Relationship (SAR)

The introduction of halogen atoms, such as chlorine in this compound, is known to enhance biological activity. Research into similar compounds has indicated that structural modifications can lead to improved efficacy against microbial strains and reduced cytotoxicity towards normal cells .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles are crucial for understanding the potential therapeutic applications of any compound. Preliminary studies suggest that modifications to the aniline structure can significantly affect these properties, potentially leading to better drug candidates with favorable pharmacokinetic profiles .

Case Studies

- Antimicrobial Screening : In a study involving various chloroacetamide derivatives, compounds were screened for antimicrobial activity using agar diffusion techniques. The results indicated that compounds with similar structures to 2-Chloro-5-(methoxymethyl)aniline exhibited promising antibacterial and antifungal properties .

- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of aniline derivatives on cancer cell lines. The findings suggested that certain modifications could lead to selective cytotoxicity against cancerous cells while sparing normal cells .

Q & A

Q. What are the standard synthetic routes for 2-Chloro-5-(methoxymethyl)aniline?

Methodological Answer: The synthesis of substituted anilines like 2-Chloro-5-(methoxymethyl)aniline typically involves functional group transformations or coupling reactions. One approach is based on modifying aromatic precursors:

- Step 1 : Start with a nitro-substituted benzene derivative. Reduce the nitro group to an amine using catalytic hydrogenation or Fe/acid conditions .

- Step 2 : Introduce the methoxymethyl group via nucleophilic substitution or alkylation. For example, react the intermediate with chloromethyl methyl ether (CH₃OCH₂Cl) in the presence of a base like K₂CO₃ .

- Step 3 : Purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%) .

Q. How to characterize the molecular structure of 2-Chloro-5-(methoxymethyl)aniline using spectroscopic methods?

Methodological Answer: Structural characterization requires a combination of techniques:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify the molecular ion peak [M+H]⁺ at m/z 186.05 (calculated for C₈H₁₀ClNO₂) .

- FT-IR : Detect N-H stretches (3300–3500 cm⁻¹) and C-O-C stretches (1100–1250 cm⁻¹) from the methoxymethyl group .

Advanced Research Questions

Q. How to optimize the synthesis of 2-Chloro-5-(methoxymethyl)aniline to improve yield and purity?

Methodological Answer: Key optimization strategies include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates in alkylation steps .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve methoxymethyl group incorporation .

- Byproduct Mitigation : Monitor for over-alkylation byproducts via TLC. Adjust stoichiometry (e.g., 1.2 equiv CH₃OCH₂Cl) to minimize side reactions .

- Purity Enhancement : Use recrystallization (ethanol/water) to achieve >99% purity for pharmacological studies .

Q. How to resolve contradictions in spectral data caused by substituent effects in 2-Chloro-5-(methoxymethyl)aniline?

Methodological Answer: Substituent effects (e.g., electron-withdrawing Cl, electron-donating methoxymethyl) can lead to unexpected shifts in NMR or IR:

- Dynamic NMR : Use variable-temperature ¹H NMR to study conformational changes in the methoxymethyl group, which may cause splitting .

- DFT Calculations : Compare experimental NMR shifts with computational results (e.g., Gaussian software) to validate assignments .

- Decoupling Experiments : Apply 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals .

Q. Example Data Contradiction :

| Observed ¹H NMR Shift (ppm) | Predicted Shift (ppm) | Resolution Technique |

|---|---|---|

| δ 4.15 (broad singlet) | δ 4.05 (sharp) | HSQC for CH₂ group |

Q. What are the strategies for evaluating the biological activity of 2-Chloro-5-(methoxymethyl)aniline in receptor binding studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.